molecular formula C8H7IN2S B13117585 6-Iodo-N-methylbenzo[d]thiazol-2-amine

6-Iodo-N-methylbenzo[d]thiazol-2-amine

Cat. No.: B13117585
M. Wt: 290.13 g/mol
InChI Key: BAAVXIXKVRNETO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-N-methylbenzo[d]thiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an iodine atom at the 6th position and a methyl group attached to the nitrogen atom. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-N-methylbenzo[d]thiazol-2-amine typically involves the iodination of N-methylbenzo[d]thiazol-2-amine. One common method is the electrophilic substitution reaction where iodine is introduced into the benzothiazole ring. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-N-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Iodo-N-methylbenzo[d]thiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Iodo-N-methylbenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of biological processes in microorganisms or cancer cells. Molecular docking studies have shown that benzothiazole derivatives can bind to protein receptors, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-N-methylbenzo[d]thiazol-2-amine is unique due to the presence of both an iodine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the methyl group can affect the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design .

Properties

Molecular Formula

C8H7IN2S

Molecular Weight

290.13 g/mol

IUPAC Name

6-iodo-N-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C8H7IN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11)

InChI Key

BAAVXIXKVRNETO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(S1)C=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.